molecular formula C8H18O2 B077941 1,4-Diethoxybutane CAS No. 13344-00-8

1,4-Diethoxybutane

Cat. No.: B077941
CAS No.: 13344-00-8
M. Wt: 146.23 g/mol
InChI Key: IIHAWQOFHTYWGM-UHFFFAOYSA-N
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Description

1,4-Diethoxybutane is an organic compound with the molecular formula C8H18O2. It is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound consists of a butane backbone with two ethoxy groups attached to the first and fourth carbon atoms.

Scientific Research Applications

1,4-Diethoxybutane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

1,4-Diethoxybutane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diethoxybutane can be synthesized through the reaction of 1,4-butanediol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bonds. The general reaction is as follows:

HO-(CH2)4-OH + 2 C2H5OHC8H18O2+2H2O\text{HO-(CH}_2\text{)}_4\text{-OH + 2 C}_2\text{H}_5\text{OH} \rightarrow \text{C}_8\text{H}_{18}\text{O}_2 + 2 \text{H}_2\text{O} HO-(CH2​)4​-OH + 2 C2​H5​OH→C8​H18​O2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where 1,4-butanediol and ethanol are fed into a reactor with an acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the yield. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Diethoxybutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of butane-1,4-dial or butane-1,4-dioic acid.

    Reduction: Formation of 1,4-butanediol.

    Substitution: Formation of various substituted butanes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,4-diethoxybutane involves its ability to undergo various chemical transformations. The ethoxy groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: A precursor to 1,4-diethoxybutane, used in the production of plastics and fibers.

    1,4-Dioxane: A cyclic ether with similar chemical properties, used as a solvent and stabilizer.

    1,4-Dibromobutane: A halogenated derivative, used in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

This compound is unique due to its dual ethoxy groups, which provide it with distinct reactivity and solubility properties. This makes it a valuable compound in various chemical and industrial applications, offering versatility that similar compounds may not possess.

Properties

IUPAC Name

1,4-diethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHAWQOFHTYWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928120
Record name 1,4-Diethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13344-00-8
Record name 1,4-Diethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13344-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diethoxybutane
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Record name 1,4-Diethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butane, 1,4-diethoxy
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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